3-Iodoadamantane-1-carboxylic acid
Overview
Description
3-Iodoadamantane-1-carboxylic acid is a derivative of adamantane, a polycyclic hydrocarbon with a diamond-like structure. This compound features an iodine atom and a carboxylic acid group attached to the adamantane framework. The unique structure of adamantane derivatives, including this compound, imparts them with remarkable stability and reactivity, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodoadamantane-1-carboxylic acid typically involves the iodination of adamantane derivatives followed by carboxylation. One common method is the radical iodination of adamantane using iodine and a radical initiator, such as azobisisobutyronitrile (AIBN), to form 3-iodoadamantane. This intermediate is then subjected to carboxylation using carbon dioxide in the presence of a base, such as potassium hydroxide, to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as recrystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
3-Iodoadamantane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used
Major Products
Substitution: Formation of azidoadamantane or cyanoadamantane derivatives.
Oxidation: Formation of adamantane carboxylates or other oxidized products.
Scientific Research Applications
3-Iodoadamantane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe in biological studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and nanomaterials
Mechanism of Action
The mechanism of action of 3-Iodoadamantane-1-carboxylic acid involves its interaction with specific molecular targets. The iodine atom and carboxylic acid group can participate in various chemical interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and biological activity. The unique structure of the adamantane framework also contributes to its stability and ability to interact with biological membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
1-Iodoadamantane: Similar structure but lacks the carboxylic acid group.
3-Bromoadamantane-1-carboxylic acid: Similar structure with a bromine atom instead of iodine.
Adamantane-1-carboxylic acid: Lacks the halogen atom but has the carboxylic acid group
Uniqueness
3-Iodoadamantane-1-carboxylic acid is unique due to the presence of both the iodine atom and the carboxylic acid group, which impart distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity in substitution reactions, while the carboxylic acid group provides opportunities for further functionalization and interaction with biological targets .
Properties
IUPAC Name |
3-iodoadamantane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCNPOBDWYHJAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962640 | |
Record name | 3-Iodoadamantane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42711-77-3 | |
Record name | 3-Iodotricyclo[3.3.1.13,7]decane-1-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42711-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Adamantanecarboxylic acid, 1-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042711773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Iodoadamantane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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